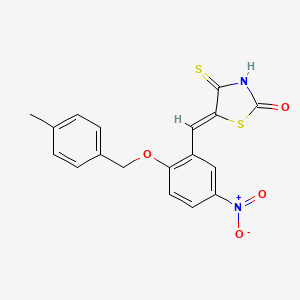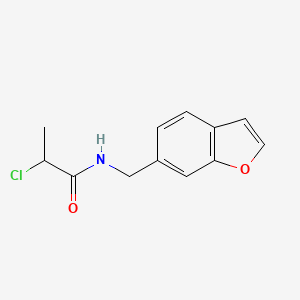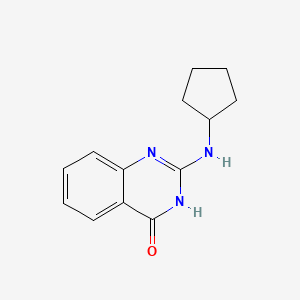
2-(cyclopentylamino)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(cyclopentylamino)quinazolin-4(3H)-one” is a derivative of quinazolin-4(3H)-one . Quinazolin-4(3H)-one is a frequently encountered heterocycle with broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory .
Synthesis Analysis
A green, simple, and efficient method has been developed for the synthesis of quinazolin-4(3H)-ones . This method involves visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation . The reaction proceeds using fluorescein as a photocatalyst in the presence of TBHP without the need for a metal catalyst .Chemical Reactions Analysis
The synthesis of quinazolin-4(3H)-ones involves visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes . This reaction tolerates a broad scope of substrates and could afford a variety of desirable products in good to excellent yields .Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Applications
One study focused on synthesizing a series of novel 3-ethyl-2-substituted amino-quinazolin-4(3H)-ones to evaluate their analgesic and anti-inflammatory activities. The compound 3-ethyl-2-(cyclohexylidene-hydrazino)-3H-quinazolin-4-one showed promising results, suggesting the potential of similar compounds for further development into clinically useful analgesic and anti-inflammatory agents (Sheorey, Thangathiruppathy, & Alagarsamy, 2013).
Antioxidant and Cytotoxic Activity
Another study developed two new series of quinazolin-4(3H)-one derivatives to evaluate their antioxidant and cytotoxic activities. These derivatives showed high antioxidant activity compared to ascorbic acid and Trolox, indicating their potential for pharmaceutical applications (Pele et al., 2022).
Antiviral Activities
Research into novel 3-sulphonamido-quinazolin-4(3H)-one derivatives demonstrated potential antiviral activities against a range of viruses, including influenza A and severe acute respiratory syndrome corona, indicating the utility of these compounds in developing antiviral therapies (Selvam et al., 2007).
Antimicrobial Activity
A study on quinazolin-4(3H)-one derivatives highlighted pronounced antimicrobial activity against Staphylococcus aureus and Streptococcus pneumoniae, showcasing the potential of these compounds as antibacterial agents (Samotrueva et al., 2021).
Kinase Inhibition for Cancer Therapy
2-(Quinazolin-4-ylamino)-[1,4]benzoquinones were explored as potent covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), highlighting the relevance of quinazolin-4(3H)-one derivatives in cancer therapy through kinase inhibition (Wissner et al., 2005).
Synthesis Methodologies
Research also covers the synthesis of quinazolin-4(3H)-ones, such as the palladium-catalyzed cyclocarbonylation of o-iodoanilines with imidoyl chlorides, showcasing advanced methodologies for producing these compounds efficiently (Zheng & Alper, 2008).
Direcciones Futuras
Quinazolin-4(3H)-ones have been found to exhibit good luminescence properties . Benefitting from excellent biocompatibility, low toxicity, and high efficiency, quinazolinones have become promising candidates for use as fluorescent probes, biological imaging reagents, and luminescent materials . This suggests that “2-(cyclopentylamino)quinazolin-4(3H)-one” and other quinazolin-4(3H)-one derivatives may have potential future applications in these areas.
Propiedades
IUPAC Name |
2-(cyclopentylamino)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-12-10-7-3-4-8-11(10)15-13(16-12)14-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWLPLBIONSVCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentylamino)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(Z)-2-Cyano-3-(octylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2996041.png)
![ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2996042.png)
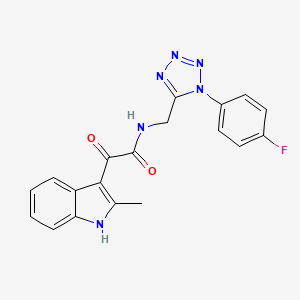
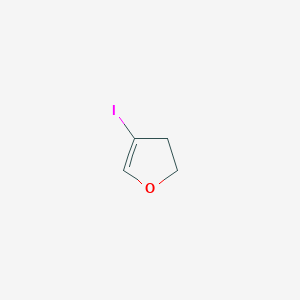
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-phenylcyclobutane-1-carboxylic acid](/img/structure/B2996046.png)
![N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2996048.png)
![5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2996050.png)
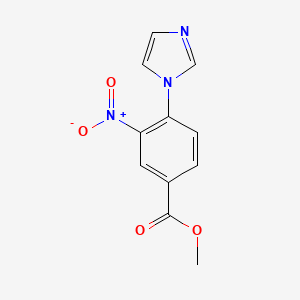
![1-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B2996054.png)
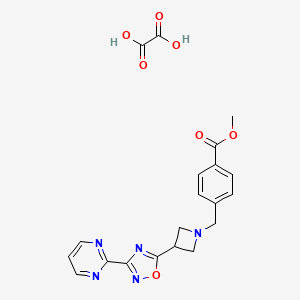
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2996056.png)
![3-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2996059.png)
